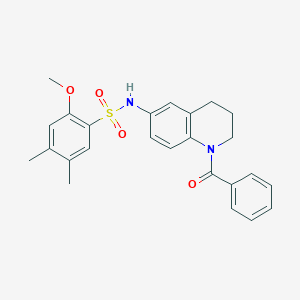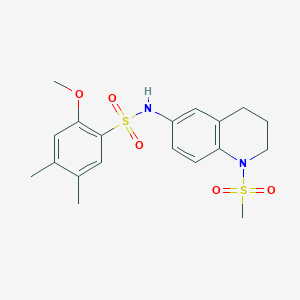![molecular formula C24H26N2O4S2 B6563255 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946282-92-4](/img/structure/B6563255.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its distinct sulfonyl and quinoline groups. This compound's intricate structure implies potential versatility in various chemical reactions, making it a subject of interest in multiple fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are bacteria, specifically Gram-positive and Gram-negative pathogens . The compound has been found to be particularly effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Mode of Action
The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) . This interaction leads to an increase in ROS in the bacterial strains treated with the compound, compared to the control . The increase in ROS disrupts the bacterial membrane architecture, as observed through transmission electron microscopy .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the generation of ROS within the bacterial cells . The increase in ROS can lead to oxidative stress in the bacteria, disrupting their normal functions and leading to their death .
Result of Action
The result of the compound’s action is the bactericidal activity against the targeted bacterial strains . The increase in ROS within the bacteria leads to a disturbed membrane architecture, which is likely to cause bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide often involves multistep synthesis. Commonly, this synthesis begins with the sulfonylation of quinoline derivatives followed by subsequent functionalization. Key steps include:
Sulfonylation: : Reacting quinoline derivatives with benzenesulfonyl chloride under anhydrous conditions.
Subsequent Functionalization: : Introducing trimethylbenzene groups using sulfonamide linkages under controlled temperature and solvent conditions.
Industrial Production Methods
Large-scale production typically requires optimizing reaction conditions to ensure high yield and purity. This can involve using catalytic systems, optimizing solvent selection, and employing continuous flow reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidative transformations, often facilitated by strong oxidizing agents.
Reduction: : Reactions involving reducing agents can alter the sulfonyl and quinoline functionalities.
Substitution: : The aromatic rings in the compound allow for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: : Halogens or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
These reactions produce derivatives that can be further modified or used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
Biology
Its unique structure offers potential as a molecular probe in biological studies, particularly in investigating enzyme interactions and cellular signaling pathways.
Medicine
Industry
Industrially, this compound's robust chemical properties make it suitable for the development of specialized materials, including polymers and coatings.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other sulfonyl-quinoline derivatives, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide stands out due to its additional trimethylbenzene sulfonamide group, providing enhanced stability and reactivity.
List of Similar Compounds
N-(benzenesulfonyl)-quinoline derivatives
Tetrahydroquinoline sulfonamides
Trimethylbenzene sulfonyl compounds
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-14-19(3)24(15-18(17)2)31(27,28)25-21-11-12-23-20(16-21)8-7-13-26(23)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTINBHKFIGAYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563177.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563182.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563196.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563201.png)
![6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6563223.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563225.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563229.png)
![2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563234.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6563239.png)

![2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563247.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6563250.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6563260.png)
